1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)-
1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)-
Brand Name:
Vulcanchem
CAS No.:
130983-46-9
VCID:
VC0159091
InChI:
InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8+/m0/s1
SMILES:
C1CN2CC(C(C(C2C1O)O)O)O
Molecular Formula:
C8H15NO4
Molecular Weight:
189.21 g/mol
1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)-
CAS No.: 130983-46-9
Main Products
VCID: VC0159091
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
CAS No. | 130983-46-9 |
---|---|
Product Name | 1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)- |
Molecular Formula | C8H15NO4 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | (1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol |
Standard InChI | InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8+/m0/s1 |
Standard InChIKey | JDVVGAQPNNXQDW-FMGWEMOISA-N |
Isomeric SMILES | C1CN2C[C@H]([C@@H]([C@@H]([C@H]2[C@H]1O)O)O)O |
SMILES | C1CN2CC(C(C(C2C1O)O)O)O |
Canonical SMILES | C1CN2CC(C(C(C2C1O)O)O)O |
Synonyms | 1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)- |
PubChem Compound | 10750153 |
Last Modified | Nov 11 2021 |
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